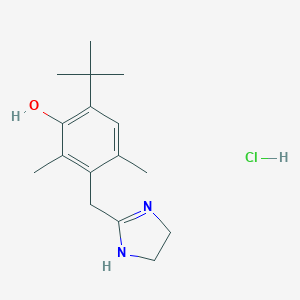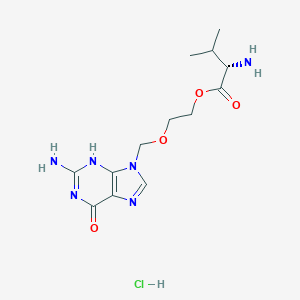
Solifenacin succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solifenacin succinate is a muscarinic receptor antagonist used primarily to treat overactive bladder with symptoms of urinary incontinence, urgency, and frequency . It is marketed under the brand name Vesicare and was approved by the FDA in 2004 . The compound works by relaxing the bladder muscles, thereby reducing the symptoms associated with overactive bladder .
Mechanism of Action
Target of Action
Solifenacin succinate primarily targets the muscarinic receptors . It has the highest affinity for M3, M1, and M2 muscarinic receptors . In the bladder, 80% of the muscarinic receptors are M2, while 20% are M3 .
Mode of Action
This compound is a competitive muscarinic receptor antagonist . It antagonizes the M2 and M3 muscarinic receptors in the bladder . The antagonism of the M3 receptor prevents contraction of the detrusor muscle, while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder .
Pharmacokinetics
It is 93–96% plasma protein bound and probably crosses the blood-brain barrier . This compound is eliminated mainly through hepatic metabolism via cytochrome P450 (CYP) 3A4 , with about only 7% (3–13%) of the dose being excreted unchanged in the urine . The terminal elimination half-life ranges from 33 to 85 hours, permitting once-daily administration .
Result of Action
The molecular and cellular effects of this compound’s action result in the relaxation of the bladder muscle . This reduces the feeling of urgency, the frequency of urination, and instances of urge incontinence .
Action Environment
Environmental factors such as the presence of other drugs can influence the action of this compound. For instance, the concomitant use of ketoconazole, a strong CYP3A4 inhibitor, significantly increased the exposure of Solifenacin . Additionally, exposure to Solifenacin is increased about 1.2-fold in elderly subjects and about 2-fold in subjects with moderate hepatic and severe renal impairment .
Biochemical Analysis
Biochemical Properties
Solifenacin succinate interacts primarily with muscarinic receptors, specifically the M2 and M3 subtypes . It acts as a competitive antagonist, blocking the action of acetylcholine, a neurotransmitter that mediates various physiological responses including contraction of smooth muscles . This compound’s interaction with these receptors inhibits the contractions of the urinary bladder smooth muscle, thereby alleviating symptoms of overactive bladder .
Cellular Effects
This compound exerts its effects on various types of cells, particularly the smooth muscle cells of the urinary bladder . By blocking the muscarinic receptors on these cells, this compound prevents the contractions of the detrusor muscles in the urinary bladder wall, leading to a relaxation of the bladder and a decrease in urinary urgency and nocturia . This can also lead to side effects such as dry mouth and constipation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to muscarinic receptors, where it acts as a competitive antagonist . This means that it competes with acetylcholine for the same binding site on the receptor. When this compound binds to the receptor, it prevents acetylcholine from binding and exerting its effects, thereby inhibiting the downstream signaling pathways that lead to bladder muscle contraction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study involving children with overactive bladder, it was found that this compound achieved a complete response rate of over 50% in just 2 weeks . Furthermore, the full therapeutic effects of this compound occur after 2-4 weeks of treatment and are maintained upon long-term therapy .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study involving cerebral infarcted rats, this compound was found to dose-dependently increase bladder capacity and voided volume at doses of 0.03 mg/kg or more .
Metabolic Pathways
This compound is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) 3A4 enzyme pathway . The primary metabolic routes of this compound include N-oxidation of the quinuclidin ring and 4R-hydroxylation of the tetrahydroisoquinoline ring . Only this compound and the 4R-hydroxy metabolite are pharmacologically active .
Transport and Distribution
This compound is highly distributed to non-CNS tissues, having a mean steady-state volume of distribution of 600L . It is approximately 98% bound to plasma proteins, principally to α1-acid glycoprotein . This compound probably crosses the blood-brain barrier .
Preparation Methods
The synthesis of solifenacin succinate involves several steps. One efficient method is a one-pot process that retains the configuration of the chiral centers of the starting materials . The process involves activating (3R)-quinuclidin-3-ol into a mixed active carbonate derivative by treating it with bis(4-nitrophenyl)carbonate. The subsequent reaction of the active carbonate with an enantiomerically pure amine without using any base at ambient temperature provides enantiomerically pure solifenacin with an overall yield of 90% .
Chemical Reactions Analysis
Solifenacin succinate undergoes various chemical reactions, including oxidation and substitution . One common method for its determination involves the oxidation of the drug by N-bromosuccinimide (NBS) and subsequent reaction with dyes such as amaranth, safranin, aniline blue, and rhodamine B . These reactions are typically carried out at laboratory temperature and are used for the spectrophotometric determination of this compound in pharmaceutical dosage forms .
Scientific Research Applications
Solifenacin succinate has a wide range of scientific research applications. In medicine, it is used to treat overactive bladder and neurogenic detrusor overactivity . In pharmacokinetic studies, it is quantified in rat plasma using liquid chromatography-tandem mass spectrometry . The compound is also used in the development of bioequivalent tablets with improved chemical stability . Additionally, this compound is studied for its interactions with other drugs and its effects on various biological pathways .
Comparison with Similar Compounds
Solifenacin succinate is often compared with other antimuscarinic drugs such as tolterodine, darifenacin, and oxybutynin . While all these drugs are used to treat overactive bladder, this compound is unique in its high selectivity for the M3 receptor, which is primarily responsible for bladder contractions . Studies have shown that this compound is effective in reducing the number of voids, urgency episodes, and incontinence episodes, making it a preferred choice for many patients .
Properties
CAS No. |
242478-38-2 |
|---|---|
Molecular Formula |
C27H32N2O6 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid |
InChI |
InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22?;/m0./s1 |
InChI Key |
RXZMMZZRUPYENV-GYFCLUQUSA-N |
SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |
Appearance |
Assay:≥98%A crystalline solid |
Pictograms |
Irritant |
Synonyms |
2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-1-phenyl-,1- azabicyclo(2.2.2)oct-3-yl ester, (R-(R*,S*))- 905, YM quinuclidin-3'-yl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monosuccinate solifenacin solifenacin succinate Succinate, Solifenacin vesicare YM 905 YM905 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















